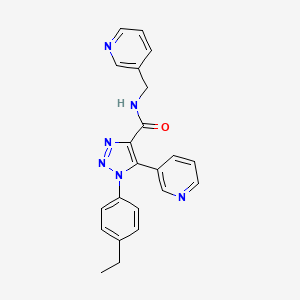

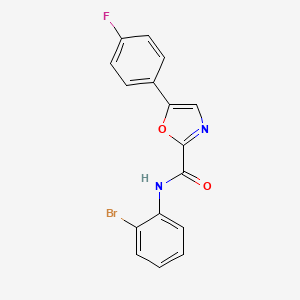

![molecular formula C12H14N4O2S B2820097 N'-[(1,3,5-trimethyl-1H-pyrazol-4-yl)carbonyl]-2-thiophenecarbohydrazide CAS No. 477711-81-2](/img/structure/B2820097.png)

N'-[(1,3,5-trimethyl-1H-pyrazol-4-yl)carbonyl]-2-thiophenecarbohydrazide

Descripción general

Descripción

The compound “N’-[(1,3,5-trimethyl-1H-pyrazol-4-yl)carbonyl]-2-thiophenecarbohydrazide” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The pyrazole ring in this compound is substituted with three methyl groups and a carbonyl group . The carbonyl group is further linked to a thiophene ring via a carbohydrazide linkage .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole and thiophene rings, the carbonyl group, and the carbohydrazide linkage . The presence of these functional groups would likely confer specific chemical properties to the compound .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the functional groups and the aromatic rings . The pyrazole ring, for instance, is known to participate in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure . For instance, the presence of the aromatic rings and the polar carbonyl group could influence its solubility, while the presence of the nitrogen atoms could influence its basicity .Aplicaciones Científicas De Investigación

Antidepressant Activity

N'-[(1,3,5-trimethyl-1H-pyrazol-4-yl)carbonyl]-2-thiophenecarbohydrazide derivatives have been explored for antidepressant activity. For instance, a study synthesized a series of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides, demonstrating significant antidepressant effects in preclinical evaluations (Mathew, Suresh, & Anbazhagan, 2014).

Antitumor and Antioxidant Agents

Compounds synthesized from this compound have been investigated as potential antitumor and antioxidant agents. A study demonstrated that derivatives such as thiophenecarbohydrazide, thienopyrazole, and thienopyrimidine showed significant antitumor and antioxidant activities (Abu‐Hashem, El-Shehry, & Badria, 2010).

Anticancer Activity

The utility of this compound derivatives in anticancer applications has been explored. Research indicates that these derivatives can act against various cancer cell lines, including hepatic cancer cell lines, demonstrating their potential as anticancer agents (Rashdan et al., 2018).

Antimicrobial and Analgesic Activities

Compounds related to this compound have been synthesized for antimicrobial and analgesic activities. A study reported the synthesis of Benzo[b]thiophene substituted carbamates, ureas, semicarbazides, and pyrazoles, which displayed antimicrobial and analgesic properties (Kumara et al., 2009).

Antiviral Activity

This compound derivatives have also shown potential antiviral activities. For instance, a study synthesized hydrazones bearing thiazole moiety which demonstrated significant antiviral activity against SARS-CoV-2 (Abu-Melha et al., 2020).

Mecanismo De Acción

Target of Action

Compounds with similar structures have been reported to interact with various biological targets, suggesting that this compound may also interact with similar targets .

Mode of Action

Based on its structural similarity to other active compounds, it is plausible that it interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .

Biochemical Pathways

Thiophene derivatives, a structural component of this compound, have been reported to possess a wide range of therapeutic properties, suggesting that this compound may affect multiple biochemical pathways .

Result of Action

Compounds with similar structures have been reported to exhibit various biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . .

Direcciones Futuras

Propiedades

IUPAC Name |

1,3,5-trimethyl-N'-(thiophene-2-carbonyl)pyrazole-4-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O2S/c1-7-10(8(2)16(3)15-7)12(18)14-13-11(17)9-5-4-6-19-9/h4-6H,1-3H3,(H,13,17)(H,14,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKDQJAAIMZEYFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)C(=O)NNC(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701330958 | |

| Record name | 1,3,5-trimethyl-N'-(thiophene-2-carbonyl)pyrazole-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701330958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

33.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24822203 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

477711-81-2 | |

| Record name | 1,3,5-trimethyl-N'-(thiophene-2-carbonyl)pyrazole-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701330958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

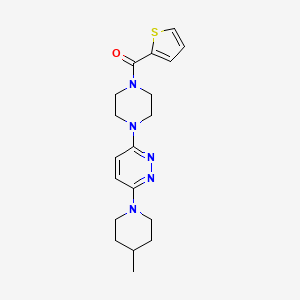

![{2-[(2-Amino-6-chloropyrimidin-4-yl)amino]-6-chloropyrimidin-4-yl}diethylamine](/img/structure/B2820014.png)

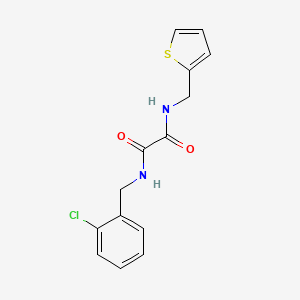

![4-(diethylsulfamoyl)-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2820015.png)

![5-bromo-3-{[4-(methylsulfanyl)phenyl]imino}-1H-indol-2-one](/img/structure/B2820018.png)

![N-[1-(3-Cyclopentyloxyphenyl)propan-2-yl]prop-2-enamide](/img/structure/B2820019.png)

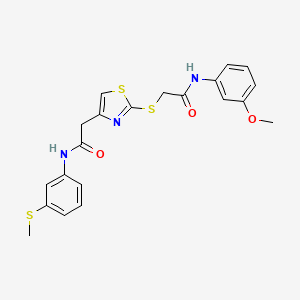

![N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2820020.png)

![3-Cyclopropyl-6-[[1-(oxolan-3-ylmethyl)piperidin-4-yl]methoxy]pyridazine](/img/structure/B2820021.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B2820026.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2820027.png)